molecular formula C16H25Cl2N3 B6211602 1-butyl-2-(piperidin-4-yl)-1H-1,3-benzodiazole dihydrochloride CAS No. 2703782-26-5

1-butyl-2-(piperidin-4-yl)-1H-1,3-benzodiazole dihydrochloride

Cat. No.: B6211602
CAS No.: 2703782-26-5
M. Wt: 330.3
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Description

  • The piperidine ring is introduced through nucleophilic substitution reactions.
  • Example: The benzodiazole intermediate is reacted with 4-chloropiperidine in the presence of a base such as potassium carbonate to yield 1-butyl-2-(piperidin-4-yl)-1H-1,3-benzodiazole.
  • Formation of the Dihydrochloride Salt:

    • The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
  • Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure high yield and purity.

    Types of Reactions:

    • Oxidation:

      • The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
      • Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid.
    • Reduction:

      • Reduction reactions can target the benzodiazole core or the piperidine ring.
      • Common reagents: Sodium borohydride, lithium aluminum hydride.
    • Substitution:

      • The compound can participate in nucleophilic substitution reactions, especially at the piperidine nitrogen.
      • Common reagents: Alkyl halides, acyl chlorides.

    Major Products:

    • Oxidation products include N-oxides and hydroxylated derivatives.
    • Reduction products include partially or fully reduced benzodiazole and piperidine derivatives.
    • Substitution products vary depending on the substituents introduced.

    Chemistry:

    • Used as a building block in the synthesis of more complex heterocyclic compounds.
    • Studied for its reactivity and stability under various chemical conditions.

    Biology:

    • Investigated for its potential as a ligand in receptor binding studies.
    • Explored for its interactions with various enzymes and proteins.

    Medicine:

    • Potential therapeutic applications in the treatment of neurological disorders due to its ability to cross the blood-brain barrier.
    • Studied for its analgesic and anti-inflammatory properties.

    Industry:

    • Utilized in the development of new materials with specific electronic or optical properties.
    • Employed in the synthesis of specialty chemicals and intermediates.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-butyl-2-(piperidin-4-yl)-1H-1,3-benzodiazole dihydrochloride typically involves multiple steps:

    • Formation of the Benzodiazole Core:

      • The benzodiazole core can be synthesized via the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
      • Example: o-Phenylenediamine reacts with butyric acid in the presence of a dehydrating agent like polyphosphoric acid to form 1-butyl-1H-1,3-benzodiazole.

    Mechanism of Action

    The mechanism of action of 1-butyl-2-(piperidin-4-yl)-1H-1,3-benzodiazole dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

    Comparison with Similar Compounds

    • 1-butyl-2-(piperidin-4-yl)-1H-benzimidazole
    • 1-butyl-2-(piperidin-4-yl)-1H-indazole
    • 1-butyl-2-(piperidin-4-yl)-1H-quinazoline

    Comparison:

      Structural Differences: While these compounds share a similar core structure, the heterocyclic ring varies, leading to differences in their chemical and biological properties.

      Biological Activity: The presence of different heterocyclic rings can significantly alter the compound’s affinity for various biological targets, resulting in unique pharmacological profiles.

      Chemical Reactivity: The reactivity of these compounds can differ based on the electronic and steric effects imparted by the different heterocyclic rings.

    Properties

    CAS No.

    2703782-26-5

    Molecular Formula

    C16H25Cl2N3

    Molecular Weight

    330.3

    Purity

    95

    Origin of Product

    United States

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